Triticone C is primarily sourced from Pyrenophora tritici-repentis, a fungal pathogen known to cause net blotch disease in barley. The production of triticones, including Triticone C, is linked to specific biosynthetic gene clusters that involve polyketide synthase and nonribosomal peptide synthase enzymes .
Triticone C is classified under the category of spirocyclic lactams, which are characterized by their unique ring structures that confer various biological activities. It shares similarities with other triticones, such as Triticone A and B, but exhibits distinct functional groups and biological effects .
The synthesis of Triticone C involves a biosynthetic pathway facilitated by polyketide synthase and nonribosomal peptide synthase enzymes. The key gene cluster responsible for its production has been identified, indicating that the deletion of this hybrid PKS-NRPS gene results in the loss of all triticone production .
Recent studies have demonstrated that Triticone C can be synthesized through various methods, including total synthesis approaches that involve multiple steps to construct its complex structure. For instance, researchers have achieved total synthesis of related compounds like des-hydroxy Triticone A and B using chemoselective reactions . The synthesis often requires careful control of reaction conditions to achieve desired stereochemistry and yield.
The molecular formula for Triticone C is , with a molecular weight of approximately 279.29 g/mol. Its structure features a spirocyclic lactam core, which is integral to its biological activity.
These structural details highlight the complexity of Triticone C and its potential interactions with biological systems .
Triticone C undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions can lead to the formation of hydroxylated derivatives or other modified compounds depending on the specific conditions applied .
The reactivity of Triticone C can be attributed to its functional groups which allow it to participate in diverse chemical transformations. For example, oxidation reactions may yield products that exhibit enhanced biological activities or altered pharmacological properties.
The mechanism of action for Triticone C involves the inhibition of enzymes containing thiol functional groups. This inhibition affects critical physiological processes such as photosynthesis and cellular respiration in plants. The molecular targets include enzymes involved in energy production pathways, leading to disrupted metabolic regulation .
Research indicates that Triticone C may play a significant role in modulating plant responses to pathogen attacks by interfering with essential metabolic functions within host plants.
Triticone C is typically characterized by its solid-state form at room temperature with specific melting points that vary based on purity and synthesis methods.
Relevant data suggest that understanding these properties is crucial for optimizing its use in scientific research and potential applications .
Triticone C has several applications across various scientific fields:
Triticone C belongs to the spirocyclic γ-lactam class of fungal secondary metabolites, characterized by a distinctive spirocenter connecting a bicyclic lactam core to variable polyketide side chains. Its biosynthesis relies on a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system encoded within the Ttc biosynthetic gene cluster (Ttc BGC). The core enzyme TtcA functions as an iterative type I PKS-NRPS megasynthase that orchestrates both polyketide chain assembly and peptide coupling:
Post-assembly tailoring significantly contributes to structural diversity:
Table 1: Core Enzymatic Domains in TtcA PKS-NRPS Hybrid
Domain | Function | Active Site Motif | Product Modification |
---|---|---|---|
KS (β-Ketoacyl Synthase) | Chain elongation via decarboxylative condensation | Cys-His-His | Polyketide backbone assembly |
AT (Acyltransferase) | Selection of malonyl/methylmalonyl extender units | Ser-Tyr-Ser | Methyl side chain introduction |
KR (Ketoreductase) | Reduction of β-keto group to β-hydroxyl | Tyr-X-X-X-Asn | Stereospecific hydroxyl formation |
DH (Dehydratase) | Elimination of water from β-hydroxy thioester | Asp-His-His | Formation of α,β-unsaturated bond |
A (Adenylation) | Activation and loading of L-alanine | Asp-X-Phe/Ile | Amino acid substrate specificity |
C (Condensation) | Peptide bond formation between polyketide and amino acid | Asp-X-His-X-X-Gly | Amide linkage for macrocyclization |
TE (Thioesterase) | Macrocyclization and product release | Gly-X-Ser-X-Gly | γ-Lactam ring formation |
The ~45 kb Ttc cluster in Pyrenophora tritici-repentis (Ptr) contains 15 co-regulated genes essential for triticone diversification. Beyond the core TtcA PKS-NRPS, this cluster encodes enzymes that modify the nascent scaffold:
Deletion studies confirm the cluster's role:
Table 2: Genetic Variation in the Ttc Cluster Across Fungal Species
Species | Cluster Size (kb) | Core Genes (PKS-NRPS, P450s) | Tailoring Enzymes | Unique Metabolites |
---|---|---|---|---|
Pyrenophora tritici-repentis | ~45 | TtcA, TtcB, TtcC, TtcE | TtcF (SDR), TtcD (MT) | Triticones A-F (37 variants) |
Curvularia pallescens | ~38 | CpaA, CpaB, CpaC | CpaD (FMO), CpaE (AT) | Curvupallides A-C |
Bipolaris spp. | ~42 | BpsA, BpsB | BpsC (P450), BpsD (MT) | Bipolatricones 1-3 |
Cochliobolus lunatus | ~40 | CluA, CluB | CluC (P450) | Lunatricones A-B |
The evolutionary conservation of spiro-γ-lactam pathways is evident when comparing the Ttc cluster to analogous BGCs in other Dothideomycetes fungi:
Despite structural similarities (e.g., spirostaphylotrichin C ≈ triticone A), C. pallescens does not produce triticone C, highlighting how subtle enzymatic differences redirect biosynthesis [1] [8].
Evolutionary dynamics:
Fusarium graminearum possesses a truncated cluster lacking NRPS components, explaining its inability to produce γ-lactams [9].
Functional plasticity:
Concluding Insight:Triticone C exemplifies how conserved megasynthase scaffolds, combined with evolutionarily dynamic tailoring enzymes, enable fungal strains to generate structurally diverse metabolites from genetically related BGCs. The Ttc and Cpa clusters represent variations on a theme, where domain loss/gain and HGT drive functional innovation in spiro-γ-lactam biosynthesis.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: